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Compound of Interest

Compound Name: 3-Nitro-2-(1H-pyrrol-1-yl)phenol

Cat. No.: B1406814 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectroscopic data for 3-Nitro-2-(1H-pyrrol-1-yl)phenol is
not readily available in publicly accessible chemical databases. The data presented herein is

predictive, based on established spectroscopic principles and data from structurally analogous

compounds. This guide serves as a reference for expected spectral characteristics and outlines

the standard experimental protocols for their acquisition.

Molecular Structure and Properties
IUPAC Name: 3-Nitro-2-(1H-pyrrol-1-yl)phenol

Molecular Formula: C₁₀H₈N₂O₃

Molecular Weight: 204.18 g/mol [1]

Canonical SMILES: C1=CC=C(N1)C2=C(C=CC(=C2)--INVALID-LINK--[O-])O

This molecule incorporates a phenol ring substituted with a nitro group at the meta-position and

a pyrrole ring at the ortho-position relative to the hydroxyl group. These functional groups

dictate the molecule's electronic properties and are the primary determinants of its

spectroscopic signature.
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The following tables summarize the expected spectroscopic data for 3-Nitro-2-(1H-pyrrol-1-
yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, Field Strength: 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~10.0 - 11.0 br s 1H Phenolic -OH

Chemical shift
is
concentration-
dependent and
may not be
observed if
proton
exchange
occurs.

~8.0 - 8.2 d 1H Ar-H

Aromatic proton

ortho to the nitro

group.

~7.6 - 7.8 t 1H Ar-H

Aromatic proton

para to the

hydroxyl group.

~7.2 - 7.4 d 1H Ar-H

Aromatic proton

ortho to the

hydroxyl group.

~6.8 - 7.0 t 2H Pyrrole Hα

Protons on

carbons adjacent

to the nitrogen in

the pyrrole ring.

| ~6.2 - 6.4 | t | 2H | Pyrrole Hβ | Protons on carbons beta to the nitrogen in the pyrrole ring. |
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Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, Field Strength: 100 MHz)

Chemical Shift (δ, ppm) Assignment Notes

~155 - 160 Ar C-OH
Carbon bearing the
hydroxyl group.

~148 - 152 Ar C-NO₂
Carbon bearing the nitro

group.

~135 - 140 Ar C-N(Pyrrole)
Carbon bearing the pyrrole

substituent.

~130 - 133 Ar CH Aromatic methine carbon.

~120 - 125 Pyrrole Cα
Alpha carbons of the pyrrole

ring.

~118 - 122 Ar CH Aromatic methine carbon.

~115 - 118 Ar CH Aromatic methine carbon.

| ~110 - 113 | Pyrrole Cβ | Beta carbons of the pyrrole ring. |

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3500 - 3300 Strong, Broad O-H Stretch Phenolic Hydroxyl

3150 - 3050 Medium C-H Stretch Aromatic & Pyrrole

1550 - 1510 Strong
N-O Asymmetric

Stretch
Nitro Group

1360 - 1330 Strong
N-O Symmetric

Stretch
Nitro Group

1600, 1475 Medium-Weak C=C Stretch Aromatic Ring

1280 - 1200 Strong C-O Stretch Phenol

| 1350 - 1310 | Medium | C-N Stretch | Aryl-Pyrrole Bond |

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Parameter Value Method

Monoisotopic Mass 204.0535 u Calculated

Nominal Mass 204 u Calculated

Predicted [M+H]⁺ 205.0613 High-Resolution MS (ESI+)

Predicted [M]⁺˙ 204.0535 High-Resolution MS (EI)

| Major Fragments | m/z 187, 158, 130 | Fragmentation of the molecular ion via loss of OH,

NO₂, or the pyrrole moiety. |

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-Nitro-2-(1H-pyrrol-1-yl)phenol in approximately

0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the range of 0 to 200 ppm.

A higher number of scans is required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shifts using the

residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).[3][4]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film):

Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile

solvent like methylene chloride or acetone.[5]

Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[5]
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Place the salt plate in the sample holder of the spectrometer.

Acquire a background spectrum of the clean, empty sample chamber.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[6]

Mass Spectrometry (MS)
Sample Preparation (for ESI-MS):

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an

organic solvent (e.g., methanol or acetonitrile).[7]

Dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.[7]

Filter the final solution if any particulate matter is present to prevent instrument clogging.

[7]

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to an ionization source (e.g., Electrospray Ionization - ESI, or

Electron Impact - EI).

Data Acquisition:

Infuse the sample solution directly into the ionization source.

Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and

deprotonated ([M-H]⁻) species, respectively.

For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to

collision-induced dissociation (CID).
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.[8][9][10]

Visualized Workflows and Relationships
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and spectroscopic

characterization of a target compound like 3-Nitro-2-(1H-pyrrol-1-yl)phenol.
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Spectroscopic Analysis

Synthesis of Precursor
(e.g., 2-(1H-pyrrol-1-yl)phenol)

Nitration Reaction
(e.g., HNO₃/H₂SO₄)

Work-up & Crude Isolation
(Quenching, Extraction)

Purification
(Column Chromatography / Recrystallization)

Pure 3-Nitro-2-(1H-pyrrol-1-yl)phenol

NMR
(¹H, ¹³C)

IR MS

Data Interpretation &
Structure Confirmation
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Expected Spectroscopic Signals

3-Nitro-2-(1H-pyrrol-1-yl)phenol

Phenolic -OH Nitro -NO₂ Aromatic C-H Pyrrole C-H

IR (cm⁻¹)

~3400 (broad)

~1530 & 1340 (strong)

~3100

~3120

¹H NMR (ppm)

~10-11 (br s)

deshields ortho H (~8.1)

~7.2-8.2 (m)

~6.2-7.0 (m)

MS (m/z)

Loss of -OH (M-17)

Loss of -NO₂ (M-46)

Aromatic Fragments

Pyrrole Fragments

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 3-Nitro-2-(1H-
pyrrol-1-yl)phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1406814#spectroscopic-data-for-3-nitro-2-1h-pyrrol-
1-yl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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